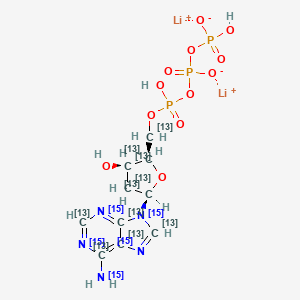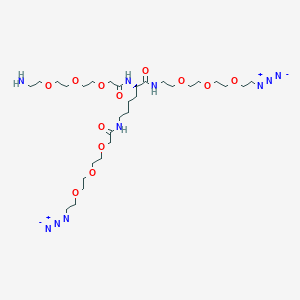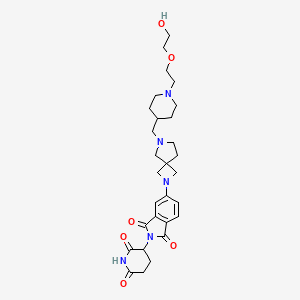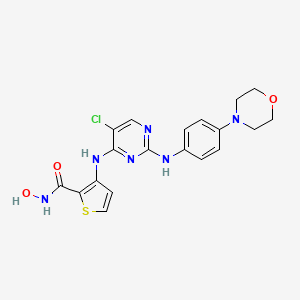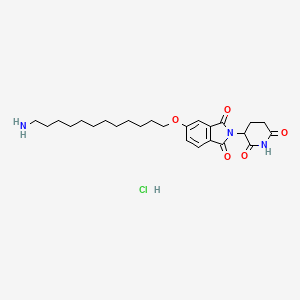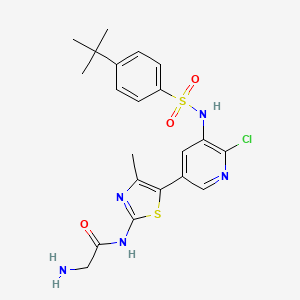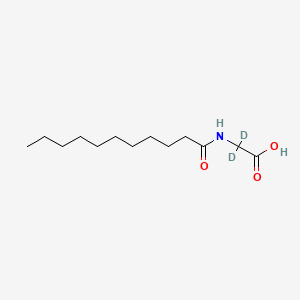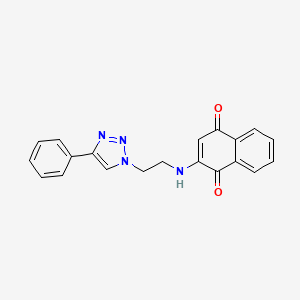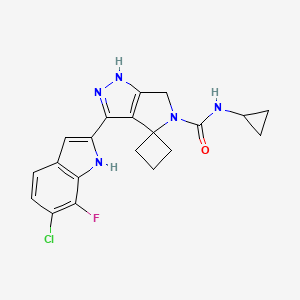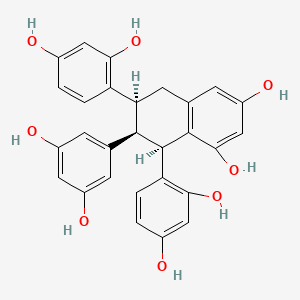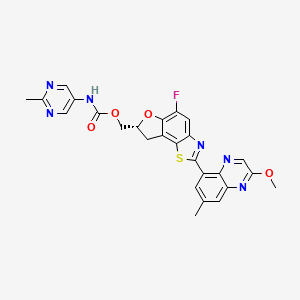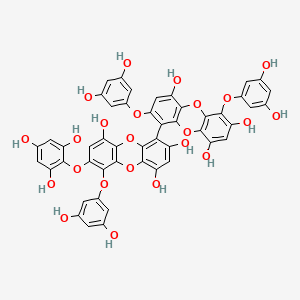
2,7"-Phloroglucinol-6,6'-bieckol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Phloroglucinol-6,6’-bieckol is a phlorotannin compound derived from the brown algae Ecklonia cava. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. Phlorotannins are a class of polyphenolic compounds known for their antioxidant, anti-inflammatory, and anti-diabetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Phloroglucinol-6,6’-bieckol typically involves the extraction of phlorotannins from Ecklonia cava. The extraction process includes solvent extraction, followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of 2,7-Phloroglucinol-6,6’-bieckol involves large-scale extraction from Ecklonia cava. The process includes harvesting the algae, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol, followed by purification through chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Phloroglucinol-6,6’-bieckol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or for further research purposes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize 2,7-Phloroglucinol-6,6’-bieckol.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups on the phloroglucinol ring, often under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,7-Phloroglucinol-6,6’-bieckol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of phlorotannins and their derivatives.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a valuable tool for studying cellular oxidative stress and inflammation.
Medicine: Research has shown that 2,7-Phloroglucinol-6,6’-bieckol can ameliorate conditions such as diabetes, hypertension, and cardiovascular diseases by modulating various biological pathways .
Industry: It is explored for use in functional foods and nutraceuticals due to its health-promoting properties .
Wirkmechanismus
The mechanism of action of 2,7-Phloroglucinol-6,6’-bieckol involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the expression of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, through the NF-κB signaling pathway.
Anti-diabetic Effects: 2,7-Phloroglucinol-6,6’-bieckol enhances glucose uptake by promoting the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane via the PI3K/AKT and AMPK pathways.
Vergleich Mit ähnlichen Verbindungen
2,7-Phloroglucinol-6,6’-bieckol is unique among phlorotannins due to its specific structure and biological activities. Similar compounds include:
Dieckol: Another phlorotannin from Ecklonia cava with potent antioxidant and anti-inflammatory properties.
Phlorofucofuroeckol A: Known for its anti-cancer and anti-diabetic effects.
Pyrogallol-phloroglucinol-6,6’-bieckol: Exhibits similar biological activities but differs in its specific molecular structure
Eigenschaften
Molekularformel |
C48H30O23 |
|---|---|
Molekulargewicht |
974.7 g/mol |
IUPAC-Name |
4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |
InChI |
InChI=1S/C48H30O23/c49-16-1-17(50)5-23(4-16)64-34-14-32(62)40-46(69-42-31(61)13-30(60)41(47(42)70-40)65-24-6-18(51)2-19(52)7-24)37(34)36-26(56)12-29(59)39-45(36)68-43-33(63)15-35(67-38-27(57)10-22(55)11-28(38)58)44(48(43)71-39)66-25-8-20(53)3-21(54)9-25/h1-15,49-63H |
InChI-Schlüssel |
OMULTTBRRIGHKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)OC2=C(C3=C(C(=C2)O)OC4=C(O3)C(=CC(=C4OC5=CC(=CC(=C5)O)O)O)O)C6=C7C(=C(C=C6O)O)OC8=C(O7)C(=CC(=C8OC9=CC(=CC(=C9)O)O)OC1=C(C=C(C=C1O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
